molecular formula C16H25N3O B1373672 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide CAS No. 1218166-69-8

2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide

Cat. No. B1373672
CAS RN: 1218166-69-8
M. Wt: 275.39 g/mol
InChI Key: LOTUEVOINOULMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide” is a compound with the molecular formula C16H25N3O . It has a molecular weight of 275.39 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide” consists of a pyrrolidine ring attached to a phenyl group and a hexanamide group .


Chemical Reactions Analysis

The pyrrolidine ring in “2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide” is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Antitrypanosomal Activity

The pyrrolidine ring, a component of the compound, is known for its medicinal properties. Derivatives of pyrrolidine have been studied for their antitrypanosomal activity, which is crucial in the treatment of diseases like sleeping sickness caused by Trypanosoma brucei . The ability to inhibit or kill these parasites makes compounds like “2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide” valuable for developing new treatments for neglected tropical diseases.

Anti-Malarial Applications

Similarly, the antitrypanosomal properties extend to anti-malarial applications. The compound’s structure could be optimized to target the malaria-causing parasite, Plasmodium falciparum. Given the rise of resistance to current treatments, new compounds with unique mechanisms of action are in high demand .

Drug Discovery and Design

The pyrrolidine ring is a versatile scaffold in drug discovery. It allows for efficient exploration of pharmacophore space due to its sp3-hybridization , contributes to the stereochemistry of molecules, and increases three-dimensional coverage, which is beneficial for binding to biological targets . This makes “2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide” a promising candidate for the design of novel biologically active compounds.

Structural Influence on Biological Activity

The stereochemistry of the pyrrolidine ring can significantly influence the biological activity of a compound. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles, which is essential in the development of enantioselective drugs .

Modulation of Physicochemical Properties

Incorporating the pyrrolidine ring into compounds like “2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide” can modify physicochemical parameters, which is crucial for optimizing ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles for drug candidates .

Heterocyclic Scaffold for Diversity

The pyrrolidine ring is a heterocyclic scaffold that allows for greater structural diversity in medicinal chemistry. This diversity is key to discovering new drugs with various biological activities and targeting different diseases .

Future Directions

Pyrrolidine derivatives, such as “2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide”, have potential in drug discovery due to their versatile scaffold . Future research could explore the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-amino-N-(3-pyrrolidin-1-ylphenyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-2-3-9-15(17)16(20)18-13-7-6-8-14(12-13)19-10-4-5-11-19/h6-8,12,15H,2-5,9-11,17H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTUEVOINOULMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1=CC(=CC=C1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide
Reactant of Route 3
Reactant of Route 3
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide
Reactant of Route 5
Reactant of Route 5
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.